![molecular formula C16H18N4O2 B14924428 2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14924428.png)
2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a unique structure that includes a pyrazole ring fused to a chromene scaffold, which is known to exhibit a variety of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a one-pot three-component reaction. This method includes the reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in ethanol at 60–65°C for 60–90 minutes . This procedure is advantageous due to its simplicity, good yields, and environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are often applied to scale up the synthesis. The use of green solvents and catalysts, as well as the optimization of reaction conditions, are key factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and chromene derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure with different substituents.
1,3,4-thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Imidazole derivatives: Exhibit a broad range of biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
2-amino-5-oxo-4-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific combination of a pyrazole ring and a chromene scaffold, which imparts distinct pharmacological properties
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(2-propan-2-ylpyrazol-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-9(2)20-11(6-7-19-20)14-10(8-17)16(18)22-13-5-3-4-12(21)15(13)14/h6-7,9,14H,3-5,18H2,1-2H3 |
InChI Key |
DUUSDNCNQMJEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-3,5-bis(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14924347.png)
![Methyl 1-(butan-2-yl)-6-chloro-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14924348.png)
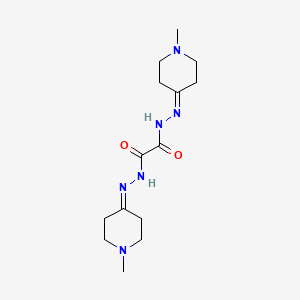
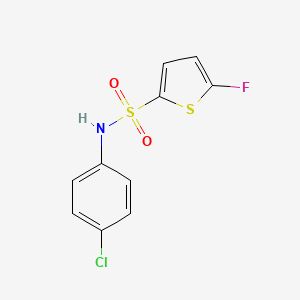
![N-(2,3-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924363.png)
![5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B14924370.png)
![3-Bromo-5-(4-fluorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14924383.png)
![6-cyclopropyl-N-(1-ethyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924389.png)
![N-(3,4-difluorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924393.png)
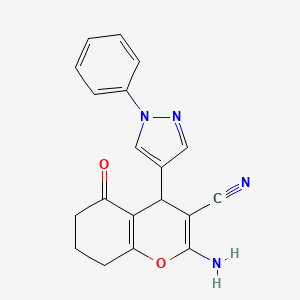
![1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14924411.png)
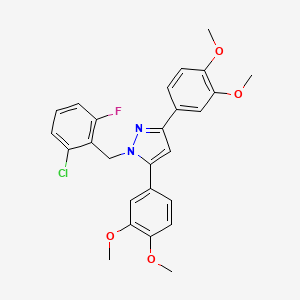
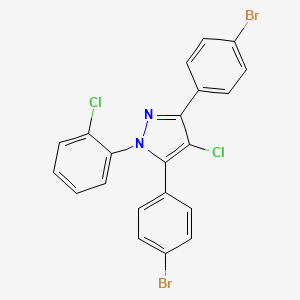
![4-[1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B14924426.png)
